molecular formula C5H4Cl2N2O2 B1605790 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one CAS No. 51355-97-6

4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one

Cat. No.: B1605790
CAS No.: 51355-97-6
M. Wt: 195 g/mol
InChI Key: IUNZCCKUTRMPSF-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C5H4Cl2N2O2 and its molecular weight is 195 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticorrosive Applications

  • Anticorrosive Efficiency : 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one and its derivatives have been studied for their potential in improving corrosion resistance of steel structures. These compounds exhibit notable anticorrosive efficiency in acid media, which is influenced by factors such as the electron density on reactive centers of the molecules, their solubility, and the nature of acids used (Sizaya et al., 2015).

Optical and Electronic Properties

  • Dipole Moment Estimation : The ground and excited state dipole moments of newly synthesized pyridazin-3(2H)-one derivatives, including variations of this compound, have been examined. These studies are significant for understanding the optical and electronic properties of these compounds, which can be useful in various scientific fields (Desai et al., 2016).

Molecular Structure Analysis

  • Molecular Geometry and Vibrational Frequencies : Research on the molecular structure of 4,5-Dichloropyridazin-3-(2H)-one has provided insights into its molecular geometry and vibrational frequencies using Density Functional Theory (DFT). Such studies are crucial for understanding the chemical behavior and potential applications in material science and chemistry (Silva-Júnior et al., 2016).

Antioxidant and Anticancer Activity

  • Potential in Oncology : Pyridazinone derivatives have been synthesized and evaluated for their anticancer activity, including molecular docking studies. These compounds, including variations of this compound, have shown potential as antioxidants and in inhibiting the growth of cancer cells (Mehvish & Kumar, 2022).

Applications in Medicinal Chemistry

  • Heterocyclic Compound Importance : The compound and its derivatives are significant in medicinal chemistry due to their heterocyclic structure, which is a key component in many pharmaceuticals. Research on their synthesis and structure analysis can lead to the development of new therapeutic agents (Sallam et al., 2021).

Properties

IUPAC Name

4,5-dichloro-2-(hydroxymethyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O2/c6-3-1-8-9(2-10)5(11)4(3)7/h1,10H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNZCCKUTRMPSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=O)C(=C1Cl)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344386
Record name 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51355-97-6
Record name 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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